![molecular formula C10H4F2 B11763375 1,4-Diethynyl-2,3-difluorobenzene](/img/structure/B11763375.png)
1,4-Diethynyl-2,3-difluorobenzene
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Overview
Description
1,4-Diethynyl-2,3-difluorobenzene is an organic compound with the molecular formula C10H4F2 It is a derivative of benzene, where two hydrogen atoms are replaced by ethynyl groups and two adjacent hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethynyl-2,3-difluorobenzene can be synthesized through a series of chemical reactions. One common method involves the coupling of 2,3-difluoroiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst, followed by deprotection of the trimethylsilyl groups to yield the desired product . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous-flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethynyl-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Coupling Reactions: The ethynyl groups can undergo coupling reactions, such as Sonogashira coupling, to form larger conjugated systems.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include electrophiles like bromine or chlorine, and the reactions are typically carried out in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions involving the ethynyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
1,4-Diethynyl-2,3-difluorobenzene has several scientific research applications, including:
Materials Science: It is used in the synthesis of conjugated polymers and organic semiconductors, which are important for the development of electronic devices.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies:
Mechanism of Action
The mechanism of action of 1,4-Diethynyl-2,3-difluorobenzene in chemical reactions involves the interaction of its ethynyl and fluorine substituents with various reagents. The ethynyl groups can participate in π-π interactions and coupling reactions, while the fluorine atoms can influence the compound’s reactivity through inductive and resonance effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diethynylbenzene: Lacks the fluorine substituents, resulting in different reactivity and properties.
1,4-Diethynyl-2,5-difluorobenzene: Similar structure but with fluorine atoms in different positions, leading to variations in electronic properties.
1,4-Diethynyl-2-nitrobenzene: Contains a nitro group instead of fluorine, significantly altering its chemical behavior.
Uniqueness
1,4-Diethynyl-2,3-difluorobenzene is unique due to the specific positioning of the ethynyl and fluorine groups, which confer distinct electronic and steric properties. These features make it valuable for applications requiring precise control over molecular interactions and reactivity .
Properties
Molecular Formula |
C10H4F2 |
---|---|
Molecular Weight |
162.13 g/mol |
IUPAC Name |
1,4-diethynyl-2,3-difluorobenzene |
InChI |
InChI=1S/C10H4F2/c1-3-7-5-6-8(4-2)10(12)9(7)11/h1-2,5-6H |
InChI Key |
VJHNJBKGFCOZHR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)C#C)F)F |
Origin of Product |
United States |
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